molecular formula C30H36N2O8 B1449115 Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH CAS No. 920519-32-0

Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH

Cat. No. B1449115
M. Wt: 552.6 g/mol
InChI Key: NKQJRYSIZOXCTJ-LAMXGVLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH” is a synthetic peptide . It consists of a dipeptide in which the serine residue has been reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine .


Synthesis Analysis

This pseudoproline dipeptide is a very effective and simple tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptides containing the Asp-Ser dipeptide motif .


Molecular Structure Analysis

The molecular formula of “Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH” is C30H36N2O8 . The molecular weight is 552.6 g/mol . The InChI code is 1S/C30H36N2O8/c1-17-25(27(35)36)32(30(5,6)39-17)26(34)23(15-24(33)40-29(2,3)4)31-28(37)38-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-23,25H,15-16H2,1-6H3,(H,31,37)(H,35,36)/t17-,23+,25+/m1/s1 .


Physical And Chemical Properties Analysis

“Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH” is a white to off-white powder . It has a molecular weight of 552.6 g/mol and a molecular formula of C30H36N2O8 .

Scientific Research Applications

Applications in Material Chemistry and Biomedical Fields

Controlled Aggregation Properties for Novel Nanoarchitectures Fmoc-Asp(OtBu)-OH, among other Fmoc-protected single amino acids, has been observed to self-assemble into unique structures under various conditions (e.g., concentration, temperature, and pH). These self-assembled architectures are potential candidates for designing novel nanoarchitectures with applications in material chemistry, bioscience, and biomedical fields. Future studies aim to characterize these structures further using techniques like scanning electron microscopy (SEM), transmission electron microscopy (TEM), solution-state NMR, FTIR, and TGA (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Enantioseparation in Capillary Zone Electrophoresis Fmoc-Asp(OtBu)-OH, along with other Fmoc amino acids like Fmoc-Val-OH, has been used in capillary zone electrophoresis (CZE) for enantioseparation, indicating its potential in analytical chemistry for chiral analysis. The separation was achieved using DM-β-CD as a chiral selector, highlighting the compound's role in the resolution of enantiomers (Hong-li, 2005).

Preventing Aspartimide Formation in Peptide Synthesis Fmoc-Asp(OtBu)-OH has been highlighted in multiple studies for its role in preventing aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS). Aspartimide formation is a common and undesired side reaction in peptide synthesis. Various derivatives of Fmoc-Asp(OtBu)-OH have been developed and compared for their effectiveness in minimizing this reaction, providing valuable insights for peptide chemists aiming to synthesize homogenous aspartyl-containing peptides (Behrendt, Huber, Marti, & White, 2015), (Mergler & Dick, 2005).

Applications in Peptide Synthesis and Structure Analysis

Solid-Phase Peptide Synthesis (SPPS) and Structure Analysis Several studies have focused on the role of Fmoc-Asp(OtBu)-OH in the solid-phase synthesis of peptides, including its use in the total synthesis of bacitracin A and cyclic RGD peptides. These studies not only demonstrate the compound's utility in synthesizing complex peptide structures but also highlight its role in controlled microwave heating, which accelerates the reaction in SPPS (Lee, Griffin, & Nicas, 1996), (Yamada, Nagashima, Hachisu, Matsuo, & Shimizu, 2012).

Synthesis of Nonnatural Amino Acids Fmoc-Asp(OtBu)-OH has been used in the synthesis of various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids. These synthesized compounds represent a new series of nonnatural amino acids, potentially useful in combinatorial synthesis, showcasing the compound's versatility in synthesizing amino acids with modified structures (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH” can be found for further safety and hazard details .

properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8/c1-17-25(27(35)36)32(30(5,6)39-17)26(34)23(15-24(33)40-29(2,3)4)31-28(37)38-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-23,25H,15-16H2,1-6H3,(H,31,37)(H,35,36)/t17-,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQJRYSIZOXCTJ-LAMXGVLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101102967
Record name 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH

CAS RN

920519-32-0
Record name 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920519-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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